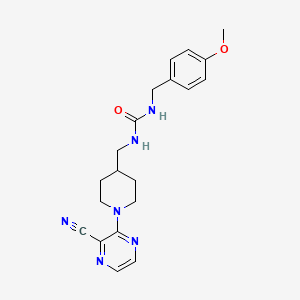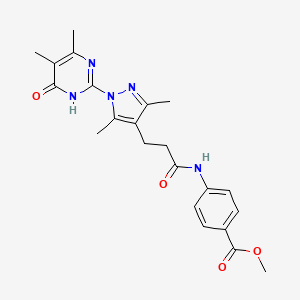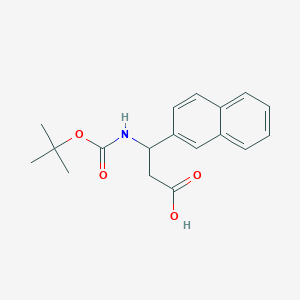![molecular formula C10H17NO B2575228 6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane CAS No. 2248400-01-1](/img/structure/B2575228.png)
6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane, also known as COPMO, is a spirocyclic compound with potential therapeutic properties. It belongs to the class of spirocyclic amines, which have been the focus of extensive research due to their diverse biological activities. COPMO has been studied for its potential use in the treatment of various diseases, including neurological disorders, cancer, and infectious diseases.
Mécanisme D'action
The exact mechanism of action of 6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective properties. This compound has also been shown to inhibit the activity of enzymes involved in cancer cell growth and to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine, which are important for cognitive function. This compound has also been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to cell death. In addition, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane has several advantages as a potential therapeutic agent. It has been shown to have a low toxicity profile, making it a relatively safe compound to use in humans. It also has a unique spirocyclic structure that gives it potential therapeutic properties not found in other compounds. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its potential therapeutic properties. In addition, the synthesis of this compound can be challenging, and large-scale production methods may need to be developed to make it a viable therapeutic agent.
Orientations Futures
There are several future directions for research on 6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane. One area of research is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the investigation of the exact mechanism of action of this compound, which may lead to the development of more targeted therapeutic agents. In addition, further studies are needed to fully understand the potential therapeutic properties of this compound in the treatment of neurological disorders, cancer, and infectious diseases. Finally, the development of new formulations and delivery methods may improve the efficacy and safety of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane involves the reaction of cyclopropylmethylamine with 2,3-epoxy-1-propanol in the presence of a Lewis acid catalyst. The resulting product is a spirocyclic compound with a unique structure that gives it its potential therapeutic properties. The synthesis of this compound has been optimized to improve yield and purity, and various methods have been developed for large-scale production.
Applications De Recherche Scientifique
6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane has been studied for its potential use in the treatment of various diseases. It has been shown to have neuroprotective properties, which make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been studied for its antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Propriétés
IUPAC Name |
6-(cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-9(1)7-11-5-3-10(4-6-11)8-12-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATMXPIPBVHOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC3(CC2)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2575145.png)


![2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2575151.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2575153.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile](/img/structure/B2575156.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-phenoxypyridin-3-yl)methanone](/img/structure/B2575160.png)

![4-((1-(3'-chloro-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2575165.png)
![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2575166.png)
![[2-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2575167.png)
![6-(2-methoxyphenyl)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575168.png)